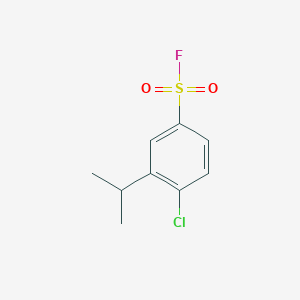
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a chlorine atom and an isopropyl group. Sulfonyl fluorides are known for their reactivity and are often used as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-chloro-3-(propan-2-yl)benzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with a fluoride source. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The products include various substituted benzene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and other biomolecules through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule. This reaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl bromide
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl iodide
Uniqueness
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl halides. The fluoride group is less nucleophilic and more stable, making it suitable for specific applications where controlled reactivity is desired.
Eigenschaften
Molekularformel |
C9H10ClFO2S |
|---|---|
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
4-chloro-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI-Schlüssel |
BKYRSGCVFIPFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


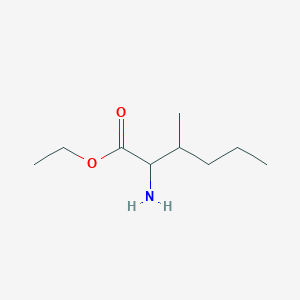
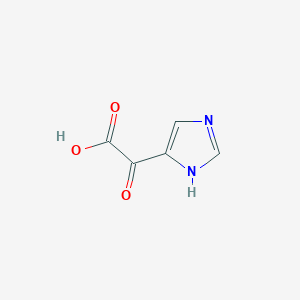

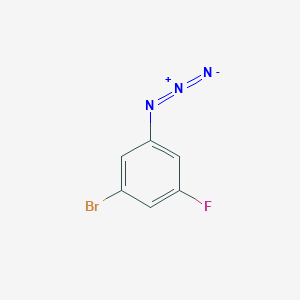
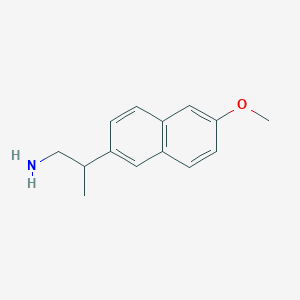
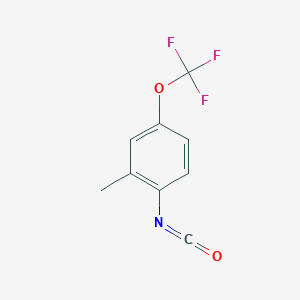
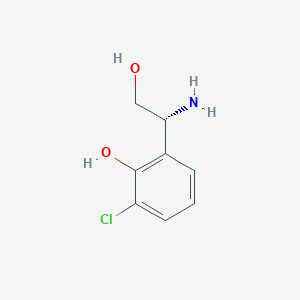
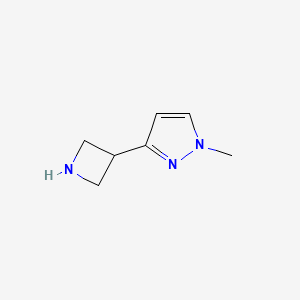
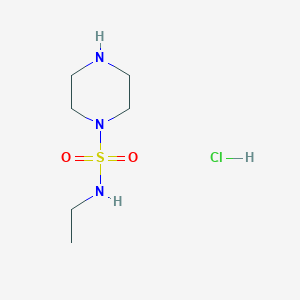
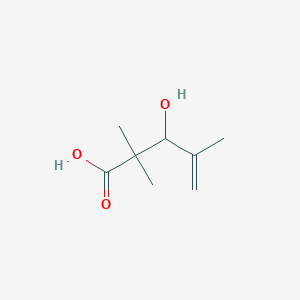
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)
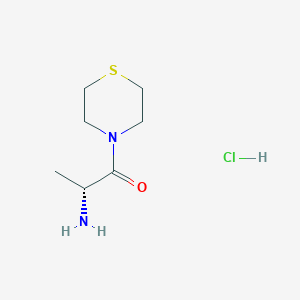

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
